

Spectroscopic Analysis of 1-Methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584

[Get Quote](#)

Introduction: **1-Methyluracil** is a pyrimidone derivative, specifically uracil with a methyl group at the N1 position.[1][2] It holds significance in biochemical studies as it mimics the structure of uracil in ribonucleic acid (RNA), where ribose attaches at the N1 position.[3] Understanding its spectroscopic properties is crucial for its identification, characterization, and application in various research fields, including drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Methyluracil**, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for **1-Methyluracil** in a structured format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **1-Methyluracil** are summarized below. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO- d_6).[4][5]

^1H NMR Data (Solvent: DMSO- d_6)[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.2 (approx.)	Singlet (broad)	1H	NH
7.5 - 7.6	Doublet	1H	C6-H
5.5 - 5.6	Doublet	1H	C5-H
3.1 - 3.2	Singlet	3H	N1-CH ₃

¹³C NMR Data (Solvent: DMSO-d₆)[5]

Chemical Shift (δ) ppm	Assignment
164.0 (approx.)	C4 (Carbonyl)
151.5 (approx.)	C2 (Carbonyl)
142.0 (approx.)	C6
100.5 (approx.)	C5
35.0 (approx.)	N1-CH ₃

IR spectroscopy provides information about the functional groups present in a molecule. The significant absorption bands for **1-Methyluracil** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3000	Strong, Broad	N-H Stretching
3100 - 3000	Medium	C-H Stretching (aromatic/vinyl)
2950 - 2850	Weak	C-H Stretching (methyl)
1750 - 1650	Strong	C=O Stretching (amide carbonyls)
1650 - 1600	Medium	C=C Stretching
1450 - 1350	Medium	C-H Bending (methyl)

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **1-Methyluracil** ($C_5H_6N_2O_2$), the molecular weight is approximately 126.11 g/mol. [1][6] The key mass-to-charge ratios (m/z) observed in the electron impact (EI) mass spectrum are presented below.

m/z	Relative Intensity	Possible Fragment
126	High	$[M]^+$ (Molecular Ion)
83	High	$[M - HNCO]^+$
82	Medium	$[M - CO - H_2]^+$
55	Low	$[C_3H_3O]^+$
42	Medium	$[C_2H_2O]^+$

Source: Based on data available from PubChem and other spectral databases. [1]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended for researchers and scientists working with similar compounds.

- Sample Preparation:
 - Accurately weigh 5-25 mg of **1-Methyluracil** for 1H NMR or 50-100 mg for ^{13}C NMR. [7]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 , in a clean, dry vial. [8][9]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary. [7][9]
 - To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. [8]

- The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[\[9\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[\[7\]](#)[\[10\]](#)
- Cap the NMR tube securely.[\[9\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[9\]](#)
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[\[9\]](#)
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).[\[9\]](#)
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.[\[9\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the reference signal.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires minimal sample preparation.[\[11\]](#)

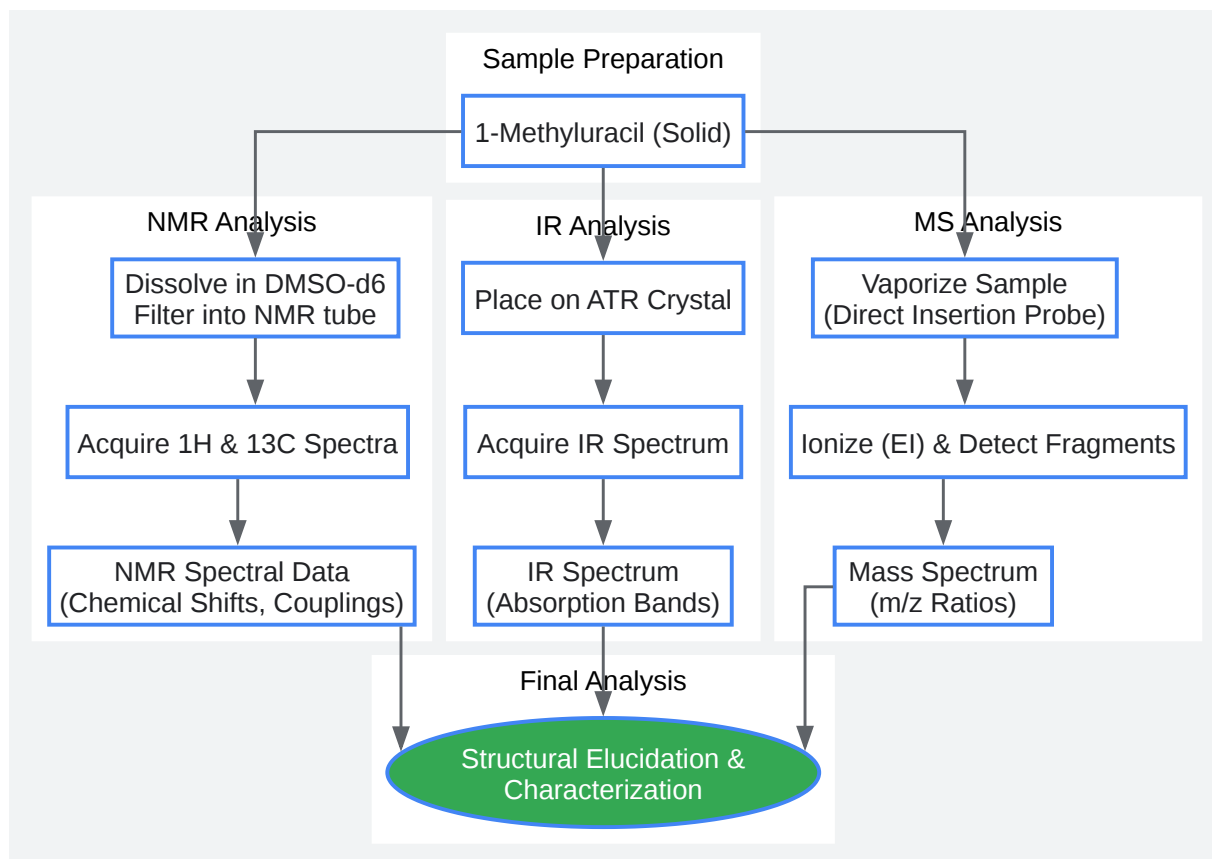
- Sample Preparation:

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount (a few milligrams) of the solid **1-Methyluracil** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[11\]](#)
 - Acquire the IR spectrum of the sample. The instrument will measure the absorbance of infrared light at different wavenumbers.[\[11\]](#)
- Data Processing:
 - The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm^{-1}).
 - Label the significant peaks corresponding to the functional groups present in **1-Methyluracil**.
- Sample Introduction:
 - For a solid sample like **1-Methyluracil**, a direct insertion probe is typically used.
 - A small amount of the sample is placed in a capillary tube at the end of the probe.
 - The probe is inserted into the high-vacuum source of the mass spectrometer.[\[12\]](#)
 - The sample is gently heated to induce vaporization into the gas phase.[\[12\]](#)
- Ionization:

- In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[13\]](#)
- This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ($[M]^+$).[\[13\]](#)[\[14\]](#)
- Mass Analysis:
 - The molecular ions and any fragment ions formed are accelerated by an electric field.[\[12\]](#)
 - The ions then travel through a magnetic or electric field, which deflects them based on their mass-to-charge ratio (m/z).[\[12\]](#)[\[13\]](#) Lighter ions are deflected more than heavier ones.[\[13\]](#)
- Detection:
 - An ion detector records the abundance of ions at each m/z value.
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z ratio.

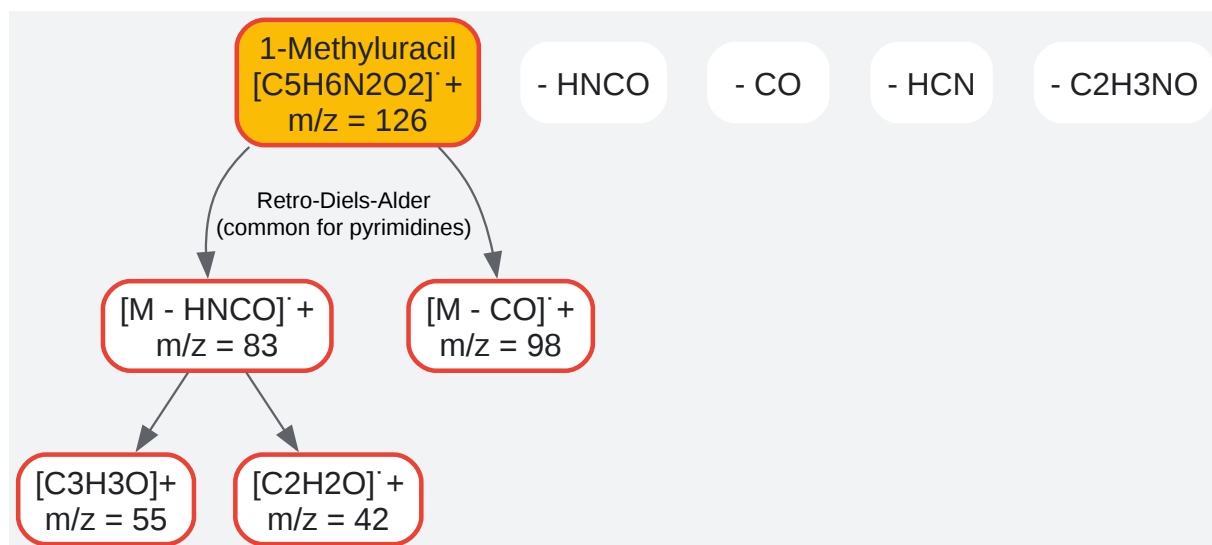
Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of **1-Methyluracil**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **1-Methyluracil**.



[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **1-Methyluracil**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyluracil | C₅H₆N₂O₂ | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAMod: 1-methyluracil [dnamod.hoffmanlab.org]
- 3. 1-甲基尿嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-甲基尿嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methyluracil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015584#spectroscopic-data-of-1-methyluracil-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com